molecular formula C32H26N4O4 B10880639 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

Cat. No.: B10880639
M. Wt: 530.6 g/mol
InChI Key: DGBXJKUUNVGOQH-QXUDOOCXSA-N
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Description

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole core, followed by the introduction of the furan and cyano groups. The final step involves the formation of the acetamide linkage.

    Pyrrole Core Formation: The pyrrole core can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Furan and Cyano Groups: The furan ring can be introduced through a Friedel-Crafts acylation reaction, followed by the addition of a cyano group via a nucleophilic substitution reaction.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with 4-methoxybenzaldehyde and hydroxylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism by which N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electron-withdrawing group, modulating the electronic properties of the compound and enhancing its binding affinity to targets. The furan and pyrrole rings provide structural rigidity and facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide stands out due to its combination of a cyano group, furan ring, and pyrrole ring, which together confer unique electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Properties

Molecular Formula

C32H26N4O4

Molecular Weight

530.6 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C32H26N4O4/c1-38-26-16-14-23(15-17-26)20-34-40-22-29(37)35-32-28(19-33)30(24-9-4-2-5-10-24)31(25-11-6-3-7-12-25)36(32)21-27-13-8-18-39-27/h2-18,20H,21-22H2,1H3,(H,35,37)/b34-20+

InChI Key

DGBXJKUUNVGOQH-QXUDOOCXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Canonical SMILES

COC1=CC=C(C=C1)C=NOCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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